Sinomenine hydrochloride
Overview
Description
Sinomenine hydrochloride is a water-soluble salt form of sinomenine, an isoquinoline alkaloid extracted from the roots and stems of the plant Sinomenium acutum. This compound is known for its anti-inflammatory, antioxidant, and immunoregulatory properties . It has been extensively studied for its therapeutic potential in treating various conditions, including rheumatoid arthritis and atopic dermatitis .
Mechanism of Action
- Its anti-tumor mechanism involves:
- These pathways contribute to its diverse pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties .
- At the molecular and cellular levels, sinomenine hydrochloride:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Sinomenine hydrochloride interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It is notably effective against breast, lung, liver, and prostate cancers, primarily through the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . It also manifests anti-inflammatory and analgesic effects predominantly via the NF-κB, MAPK, and Nrf2 signaling pathways .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to reduce viability and induce apoptosis in A549 cells by diminishing JAK2, STAT3, p-STAT3, Snail, N-cadherin, and vimentin while increasing E-cadherin .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that this compound-loaded liposomes-in-hydrogel system could effectively inhibit atopic dermatitis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, a mouse model of lead acetate was established, and this compound intervention was administered by gavage . The results showed that this compound treatment reduced the levels of liver alanine aminotransferase, aspartate aminotransferase (AST), lactate dehydrogenase (LDH), and MDA in Pb-treated mice, indicating that this compound protected the liver from injury and oxidative stress in Pb-treated mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized in rat liver microsomes, catalyzed by enzymes CYP3A1/2 and CYP2D1 which are homologous with CYP3A4 and CYP2D6 of human .
Transport and Distribution
This compound is transported and distributed within cells and tissues . A study showed that this compound-treated female rats displayed markedly greater drug exposure, and this compound exhibited a longer half-life and slower clearance rate than comparable studies in male rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sinomenine hydrochloride typically involves the extraction of sinomenine from Sinomenium acutum, followed by its conversion to the hydrochloride salt. The process includes several steps:
Alkalization: The medicinal material is alkalized.
Extraction: The alkalized material is subjected to heating extraction using anisole as the extractant.
Water Washing: The extract is washed with water.
Acidification Crystallization: The washed extract is acidified to crystallize this compound.
Industrial Production Methods: In industrial production, the purification process involves:
Alkalization: The starting material is alkalized.
Extraction: The alkalized material is extracted using 1-heptanol.
Acid-Water Stripping: The extract undergoes acid-water stripping.
Drying and Crystallization: The final steps involve drying and crystallization to obtain this compound crystals.
Chemical Reactions Analysis
Types of Reactions: Sinomenine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using reagents like Zn-Hg/HCl.
Substitution: Halogenation reactions using NIS (N-Iodosuccinimide) and Heck reactions with acrylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc amalgam (Zn-Hg) and hydrochloric acid (HCl) are used for reduction.
Substitution: N-Iodosuccinimide (NIS) is used for halogenation, and palladium catalysts are used for Heck reactions.
Major Products:
Oxidation: Oxidized derivatives of sinomenine.
Reduction: Hydrogenated derivatives of sinomenine.
Substitution: Halogenated and cinnamate derivatives of sinomenine.
Scientific Research Applications
Sinomenine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Medicine: It is used in the treatment of rheumatoid arthritis, atopic dermatitis, and various cancers. .
Comparison with Similar Compounds
Sinomenine hydrochloride is unique compared to other similar compounds due to its specific pharmacological properties and molecular targets. Some similar compounds include:
Morphine: Both sinomenine and morphine are isoquinoline alkaloids, but sinomenine is non-addictive.
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.
Tetrandrine: An alkaloid with similar anti-inflammatory and immunosuppressive effects.
This compound stands out due to its broad spectrum of pharmacological activities and its potential for treating various diseases with minimal side effects .
Properties
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVIMJAUHZFMW-VUIDNZEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
115-53-7 (Parent) | |
Record name | Cucoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6080-33-7 | |
Record name | Sinomenine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6080-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinomenine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sinomenine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINOMENINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J34HRJ45S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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